

(R)-Citalopram Oxalate: A Technical Guide to Solubility in DMSO and Water

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Compound of Interest

Compound Name: (R)-Citalopram oxalate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **(R)-Citalopram oxalate** in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and a visualization of its mechanism of action to facilitate informed decision-making in preclinical and research settings.

Core Solubility Data

The solubility of a compound is a critical physicochemical property that influences its handling, formulation, and biological activity. The following table summarizes the available quantitative data for the solubility of **(R)-Citalopram oxalate** in DMSO and water. It is important to note the conflicting reports regarding its solubility in DMSO, which may be attributable to differences in experimental conditions, material purity, or the specific methodology employed.

Solvent	Reported Solubility	Molar Concentration	Source
Water	Soluble to 50 mM	50 mM	
DMSO	Soluble to 100 mM	100 mM	
DMSO	< 1 mg/mL (insoluble or slightly soluble)	< 2.41 mM	[1]

Molecular Weight of **(R)-Citalopram oxalate**: 414.43 g/mol

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are contingent upon the experimental methodology. The following section details a generalized protocol for determining the equilibrium solubility of a compound like **(R)-Citalopram oxalate**, based on the widely accepted shake-flask method.

[\[2\]](#)[\[3\]](#)

Objective: To determine the equilibrium solubility of (R)-Citalopram oxalate in a given solvent (e.g., DMSO, water).

Materials:

- **(R)-Citalopram oxalate** (of known purity)
- Solvent of interest (e.g., DMSO, purified water)
- Vials with screw caps
- Orbital shaker or other suitable agitation device
- Temperature-controlled environment (e.g., incubator)
- Centrifuge
- Syringes and filters (e.g., 0.22 μ m PVDF)

- Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
- Calibrated balance and volumetric glassware

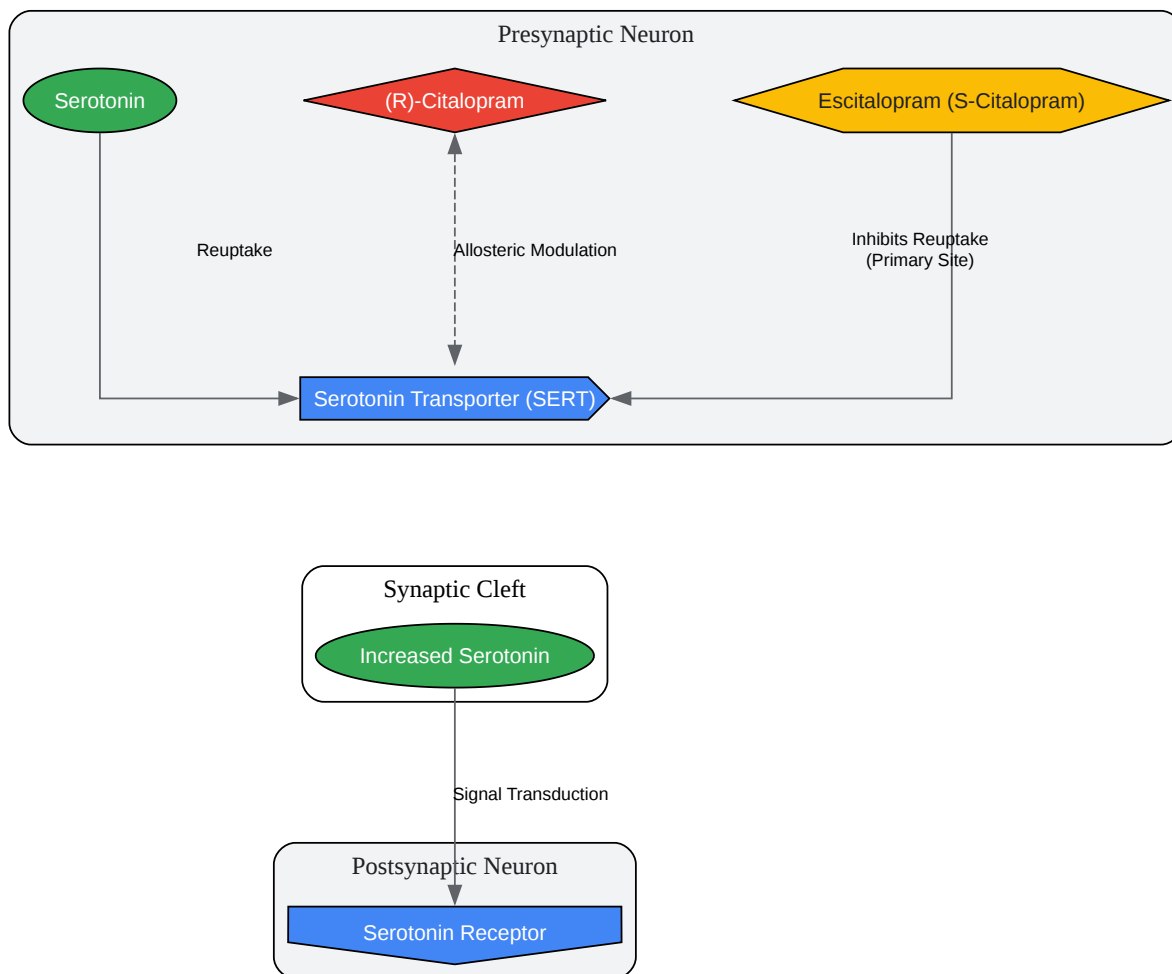
Procedure:

- **Preparation of Supersaturated Solutions:** Add an excess amount of **(R)-Citalopram oxalate** to a series of vials containing a known volume of the solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
- **Equilibration:** Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be established in preliminary studies by sampling at different time points until the concentration of the solute in solution remains constant.^[3]
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid. For finer suspensions, centrifugation may be necessary to pellet the undissolved compound.
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a chemically compatible filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.
- **Dilution and Quantification:** Accurately dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method. Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of **(R)-Citalopram oxalate**.
- **Data Analysis:** Calculate the solubility of **(R)-Citalopram oxalate** in the solvent based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Mechanism of Action: Allosteric Modulation of the Serotonin Transporter

(R)-Citalopram is the R-enantiomer of the selective serotonin reuptake inhibitor (SSRI) citalopram. While the S-enantiomer, escitalopram, is responsible for the primary therapeutic effect of inhibiting serotonin reuptake, (R)-Citalopram is not merely an inactive isomer.^[4] Research suggests that (R)-Citalopram acts as an allosteric modulator of the serotonin transporter (SERT).^{[1][4]} It is postulated to bind to a site on SERT that is distinct from the primary binding site of escitalopram, thereby influencing the affinity and dissociation of the S-enantiomer.^{[1][4]} This interaction can functionally antagonize the effect of escitalopram.^{[1][4]}

The following diagram illustrates the proposed mechanism of action of (R)-Citalopram at the serotonin transporter.



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Caption: Allosteric modulation of SERT by (R)-Citalopram.

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